2-Ethyl-2-(2-methylcyclopropyl)oxirane

Description

Structural Characteristics and Nomenclature of 2-Ethyl-2-(2-methylcyclopropyl)oxirane

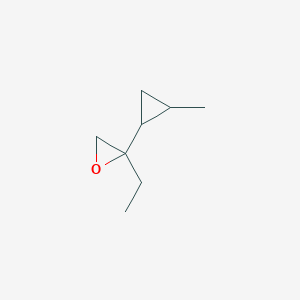

The structure of this compound consists of a central three-membered oxirane ring. One carbon atom of this ring is disubstituted, bonded to both an ethyl group (–CH₂CH₃) and a 2-methylcyclopropyl group. The second carbon atom of the oxirane ring is bonded to two hydrogen atoms. The cyclopropyl (B3062369) group itself is substituted with a methyl group (–CH₃) at the C2 position relative to its point of attachment to the oxirane.

The naming of this compound follows IUPAC nomenclature rules for epoxides, where "oxirane" is the parent name for the three-membered cyclic ether. utexas.edu The substituents on the oxirane ring are numbered to give the substituted carbon the lowest possible locant, which in this case is 2.

Key Structural and Chemical Data:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Functional Groups | Oxirane (Epoxide), Cyclopropane (B1198618) |

| Key Features | Chiral centers, Strained three-membered rings |

Significance of Oxirane and Cyclopropane Moieties in Organic Chemistry

The presence of both oxirane and cyclopropane rings within the same molecule is noteworthy, as both are fundamental building blocks in organic synthesis, largely due to their inherent ring strain. wikipedia.orgmasterorganicchemistry.com

Oxirane (Epoxide) Moiety: Oxiranes are three-membered cyclic ethers that are highly reactive due to significant angle strain. masterorganicchemistry.comnumberanalytics.com This strain is relieved during ring-opening reactions, which can be initiated by either nucleophiles (under basic or neutral conditions) or electrophiles (under acidic conditions). fiveable.melibretexts.org This reactivity makes epoxides exceptionally versatile intermediates for synthesizing a wide array of more complex molecules, including 1,2-diols, amino alcohols, and various other difunctionalized compounds. lumenlearning.comresearchgate.net The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions further enhances their synthetic utility. numberanalytics.com

Cyclopropane Moiety: The cyclopropane ring, the smallest of the cycloalkanes, also possesses substantial ring strain. beilstein-journals.org The carbon-carbon bonds in cyclopropane are weaker than typical C-C single bonds and are described as "bent bonds," possessing increased p-character. wikipedia.org This unique bonding makes the cyclopropane ring susceptible to ring-opening reactions under various conditions, reacting with electrophiles or participating in transition-metal-catalyzed processes. wikipedia.orgresearchgate.net Cyclopropane-containing molecules are found in numerous natural products and pharmaceuticals, where the ring can influence biological activity and molecular conformation. numberanalytics.comnumberanalytics.comresearchgate.net The unique reactivity of cyclopropanes offers considerable utility in organic synthesis, providing pathways to more complex structures through controlled ring-opening. researchgate.net

The combination of these two strained systems in this compound suggests a molecule with multiple reactive sites, offering potential for complex, sequential, or cascade reactions. acs.orgnih.gov

Historical Context of Related Strained Ring Systems Research

The understanding of molecules like this compound is built upon more than a century of research into the chemistry of strained rings. A foundational concept in this field is the Baeyer Strain Theory, proposed by Adolf von Baeyer in 1885. britannica.comyale.edu

Baeyer's theory was the first major attempt to explain the relative stabilities of cyclic compounds. vedantu.compharmaguideline.com He postulated that cycloalkanes are planar and that their stability depends on the deviation of their internal bond angles from the ideal tetrahedral angle of 109.5°. britannica.comvedantu.com According to this theory, any deviation creates "angle strain," which destabilizes the molecule. vedantu.com Baeyer calculated the strain for various rings, concluding that cyclopentane (B165970) would be the most stable, while smaller rings like cyclopropane (with 60° angles) and larger rings would be significantly strained and therefore more reactive. yale.edupharmaguideline.com

While groundbreaking, Baeyer's theory had limitations, primarily its incorrect assumption that all rings are planar. vedantu.compharmaguideline.com In 1890, Hermann Sachse proposed that larger rings, such as cyclohexane (B81311), could relieve angle strain by adopting non-planar, puckered conformations (like the "chair" and "boat" forms). wikipedia.orgbritannica.com This crucial insight, later confirmed experimentally, explained why cyclohexane is virtually strain-free and more stable than cyclopentane. britannica.com Despite its limitations, Baeyer's work correctly identified the high degree of strain in three- and four-membered rings, providing the essential theoretical framework for understanding the high reactivity of moieties like cyclopropanes and oxiranes that is still relevant today. wikipedia.orgbritannica.com

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-(2-methylcyclopropyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-8(5-9-8)7-4-6(7)2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQBMAYXELNKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)C2CC2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 2 2 Methylcyclopropyl Oxirane and Analogs

Approaches to the Oxirane Ring Formation

The formation of the oxirane (or epoxide) ring is a critical step in the synthesis of the target molecule. Oxiranes are valuable intermediates in organic synthesis due to their ring strain, which makes them susceptible to ring-opening reactions with various nucleophiles. evitachem.comresearchgate.net Several methods are available for constructing this three-membered cyclic ether.

Epoxidation of Precursor Alkenes

A primary and direct method for forming an oxirane ring is the epoxidation of a precursor alkene. masterorganicchemistry.com For the synthesis of 2-Ethyl-2-(2-methylcyclopropyl)oxirane, the logical precursor would be 2-(2-methylcyclopropyl)but-1-ene.

The most common reagents for this transformation are peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orglibretexts.org The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene's double bond. libretexts.orgleah4sci.com This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. leah4sci.com However, achieving high diastereoselectivity can be challenging due to the steric hindrance imposed by the nearby cyclopropyl (B3062369) group, which can influence the oxidant's approach. evitachem.com

| Reagent Class | Specific Example | Key Features |

| Peroxycarboxylic Acids | meta-Chloroperoxybenzoic acid (m-CPBA) | Widely used, stable solid, proceeds via a concerted mechanism. libretexts.orglibretexts.org |

| Green Oxidants | Hydrogen Peroxide (H₂O₂) with a catalyst (e.g., Na₂WO₄) | Environmentally benign, can be used in solvent-free conditions via mechanochemical activation. evitachem.com |

| Halohydrin Formation | Bromine (Br₂) and Water (H₂O), followed by a base (e.g., NaOH) | A two-step process involving the formation and subsequent ring-closure of a halohydrin intermediate. masterorganicchemistry.com |

In line with green chemistry principles, alternative epoxidation methods have been developed. These include using hydrogen peroxide as the terminal oxidant, which offers environmental advantages. evitachem.com For instance, solvent-free epoxidation can be achieved through mechanochemical activation in a ball mill, where the alkene precursor is mixed with a urea-hydrogen peroxide complex and a tungsten-based catalyst to achieve high conversion rates. evitachem.com

Darzens Condensation Pathways

The Darzens condensation (or glycidic ester condensation) is a classic method for synthesizing α,β-epoxy esters by reacting a ketone or aldehyde with an α-haloester in the presence of a base. organic-chemistry.orgwikipedia.org The mechanism involves the deprotonation of the α-haloester to form a carbanion, which then attacks the carbonyl compound. wikipedia.org This is followed by an intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide to form the epoxide ring. organic-chemistry.orgwikipedia.org

While a powerful tool for epoxide synthesis, the direct application of the classic Darzens reaction to form this compound is not straightforward. The reaction typically requires an α-haloester, which would lead to an epoxy ester rather than the target molecule. wikipedia.org However, variations of this reaction using α-halo ketones or other α-halo compounds with electron-withdrawing groups are also known, providing potential, albeit more complex, pathways to related structures. organic-chemistry.org

Other Ring-Closing Reactions for Oxiranes

Besides direct epoxidation, oxirane rings can be formed through intramolecular cyclization reactions. A prominent example is the base-induced ring closure of halohydrins. masterorganicchemistry.com This two-step approach involves:

Halohydrin Formation : The precursor alkene, 2-(2-methylcyclopropyl)but-1-ene, is treated with a halogen (like Br₂ or Cl₂) in the presence of water. This results in the anti-addition of a halogen and a hydroxyl group across the double bond.

Intramolecular SN2 Cyclization : The resulting halohydrin is treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group to form an alkoxide, which then displaces the adjacent halide via an intramolecular SN2 reaction to form the epoxide ring. masterorganicchemistry.com This backside attack mechanism leads to an inversion of configuration at the carbon bearing the halogen. masterorganicchemistry.com

This method provides a reliable alternative to peroxy acid epoxidation for synthesizing epoxides from alkenes. leah4sci.com

Approaches to the 2-Methylcyclopropyl Moiety Formation

The cyclopropane (B1198618) ring is a key structural feature found in many biologically active natural products. nih.govnih.gov Its synthesis often relies on the addition of a carbene or a carbenoid to an alkene. libretexts.org

Carbenoid-Mediated Cyclopropanation Reactions

Carbenoids are reactive intermediates that behave like carbenes but are not technically free carbenes. libretexts.org Metal carbenoids, in particular, are widely used for cyclopropanation because they are generally more stable and selective than free carbenes. acsgcipr.org The reaction involves the transfer of a methylene (B1212753) (CH₂) or substituted methylene group from the carbenoid to an alkene, forming the three-membered cyclopropane ring. acsgcipr.orgucl.ac.uk This method is one of the most important for constructing cyclopropane rings due to its reliability and stereospecificity. researchgate.net

The Simmons-Smith reaction is a cornerstone of cyclopropanation in organic synthesis. nih.govtcichemicals.com It provides a stereospecific method for converting alkenes into cyclopropanes, where the configuration of the double bond in the starting material is preserved in the final product. researchgate.netwikipedia.org

In its original form, the reaction utilizes a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid, believed to be iodomethylzinc iodide (ICH₂ZnI). nih.govlibretexts.orgwikipedia.org This reagent then reacts with an alkene in a concerted, cheletropic reaction to deliver the methylene group to both carbons of the double bond simultaneously. wikipedia.org

| Protocol | Reagents | Key Characteristics |

| Original Simmons-Smith | Zn-Cu couple, CH₂I₂ | Stereospecific conversion of alkenes to cyclopropanes; compatible with many functional groups. nih.govresearchgate.net Can be expensive due to the cost of diiodomethane. wikipedia.org |

| Furukawa Modification | Diethylzinc (B1219324) (Et₂Zn), CH₂I₂ | Generally more reactive than the original system. wikipedia.org Useful for unfunctionalized and less reactive alkenes. wikipedia.org |

| Charette Modification | Zinc Halide, Aryldiazo compounds | Expands the scope to include substrates like styrenes and alcohols, which can be problematic in the original reaction. wikipedia.org |

Several modifications have been developed to improve the reactivity and scope of the Simmons-Smith reaction. The most notable is the Furukawa modification , which replaces the zinc-copper couple with diethylzinc (Et₂Zn). tcichemicals.comwikipedia.org The resulting carbenoid is often more reactive and is particularly effective for the cyclopropanation of less activated alkenes. wikipedia.org The reaction is sensitive to steric effects, and proximal hydroxyl groups on a substrate can direct the cyclopropanation to occur on the same face of the molecule, a property that has been widely exploited in stereoselective synthesis. organic-chemistry.orgnih.gov

Transition-Metal-Catalyzed Carbene Transfer Reactions

Transition-metal catalysis is a cornerstone for the synthesis of cyclopropanes, primarily through the decomposition of diazo compounds to generate metal carbene intermediates. nih.gov These reactive species then undergo addition to an alkene in a stereospecific manner. wikipedia.orgmasterorganicchemistry.com A range of metals, including rhodium, copper, gold, and iridium, have been employed, each offering distinct advantages in terms of reactivity and selectivity. evitachem.comnih.govsnnu.edu.cnscispace.com

Rhodium(II) catalysts, in particular, are highly efficient for the cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles, which serve as stable precursors to azavinyl carbenes. This method produces cyclopropane carboxaldehydes with excellent yields and high enantioselectivity. nih.gov Gold(I) catalysts, such as (JohnPhos)gold(I) chloride activated with a silver salt, have also shown exceptional efficiency in generating highly strained cyclopropane systems under mild conditions. evitachem.com These reactions typically proceed via a concerted mechanism, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com

Table 1: Comparison of Selected Transition-Metal Catalysts in Carbene Transfer Reactions

| Catalyst System | Carbene Precursor | Typical Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Rh₂(S-NTTL)₄ | N-Sulfonyl 1,2,3-triazoles | Styrenes, Aliphatic Olefins | High yield, excellent enantioselectivity, mild conditions | nih.gov |

| (JohnPhos)AuCl / AgBF₄ | Diazo Compounds | Alkenes | Efficient for highly strained systems, mild conditions | evitachem.com |

| Ir(TTP)Me(L) | Methyl Phenyldiazoacetate | 1,4-Cyclohexadiene | Promotes C-H insertion in addition to cyclopropanation | nih.gov |

| Cobaloxime Complexes | α-Aryl Diazoacetates | Olefins | High E-selectivity, proceeds via metalloradical catalysis | chemrxiv.org |

Organophotocatalytic Cyclopropanation Strategies

Moving away from transition metals, organophotocatalytic methods offer a "green" alternative for cyclopropanation. nih.gov These reactions use visible light and an organic dye as a photocatalyst to initiate the reaction, often under mild, metal-free conditions. researchgate.net One prominent strategy involves the reaction of unactivated olefins with compounds like α-bromomalonates, using a benzothiazinoquinoxaline as the organophotocatalyst. acs.org

The mechanism often proceeds through the formation of radical intermediates. nih.govresearchgate.net For instance, visible-light-triggered generation of iodomethyl carbonyl radicals can cyclopropanate a wide array of styrenes with excellent chemoselectivity. acs.org These metal-free approaches are notable for their high functional group tolerance and operational simplicity, often proceeding in the presence of air and moisture. acs.org

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation provides a powerful pathway to bicyclic and spirocyclic systems by forming the cyclopropane ring from a single substrate molecule. acs.org This approach is foundational to reactions like the Favorskii rearrangement and can be achieved through various means, including the treatment of primary haloalkanes with a strong base to generate a carbanion that displaces the halide. wikipedia.org

More advanced methods utilize transition-metal catalysis. For example, the first enantioselective intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides has been achieved using a chiral iridium catalyst, affording enantioenriched bicyclic lactones, lactams, and ketones in high yields and enantioselectivities. acs.org This strategy expands the utility of ylides in cyclopropanation beyond their traditional use in addition/ring closure reactions with electron-poor olefins. acs.org

Cyclopropane Formation via Hydrogen-Borrowing Catalysis

Hydrogen-borrowing (HB) catalysis is a sustainable and efficient method for forming C-C bonds that has recently been applied to the α-cyclopropanation of ketones. acs.orgnih.govdigitellinc.com This transformation gives water as the sole byproduct and utilizes renewable feedstock alcohols. digitellinc.com

The reaction is typically mediated by a transition-metal catalyst (e.g., iridium) and proceeds via a distinct mechanism:

The metal catalyst reversibly oxidizes an alcohol to generate an aldehyde or ketone and a metal-hydride species in situ. acs.orgdigitellinc.com

The resulting carbonyl compound undergoes an aldol (B89426) condensation with a ketone substrate. acs.org

The intermediate enone is then reduced by the metal-hydride. acs.org

By carefully selecting substrates with a pendant leaving group, an α-branched ketone intermediate can be formed, which subsequently undergoes intramolecular nucleophilic displacement by the enolate to yield the cyclopropane ring. acs.orgnih.govresearchgate.net

This expedient method allows for the synthesis of α-cyclopropyl ketones from hindered ketones and alcohols bearing a leaving group. acs.orgnih.govfigshare.com

Table 2: Key Steps in Hydrogen-Borrowing Catalysis for Cyclopropanation

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1. Oxidation | Metal catalyst removes hydrogen from a feedstock alcohol. | Aldehyde/Ketone, Metal-Hydride | digitellinc.com |

| 2. C-C Bond Formation | Aldol condensation between the in situ-generated carbonyl and a ketone. | Enone | acs.org |

| 3. Reduction | The metal-hydride species reduces the enone intermediate. | α-Branched Ketone | acs.org |

| 4. Cyclization | Intramolecular displacement of a leaving group by the corresponding enolate. | Cyclopropyl Ketone | acs.orgresearchgate.net |

Regioselective and Chemoselective Cyclopropanation

When a substrate contains multiple reactive sites, achieving regioselectivity (site selectivity) and chemoselectivity (functional group selectivity) is paramount. In the context of cyclopropanation, this often involves differentiating between multiple olefins within the same molecule. nih.gov

For molecules containing both electron-rich and electron-deficient double bonds, selectivity can be achieved by choosing the appropriate reagent. For example, Rh(II)-catalyzed reactions of an alkynyl diazo ester can selectively cyclopropanate electron-rich olefins. nih.gov Conversely, an alkynyl sulfonium (B1226848) ylide, generated from a sulfonium salt and a base, reacts selectively with electron-poor alkenes. nih.gov Such strategies are crucial for the late-stage functionalization of complex natural products and enable precise structural modifications. nih.gov

Integrated Synthetic Strategies for this compound

The synthesis of the target molecule requires the integration of methods for both cyclopropane and oxirane formation into a coherent strategy. This can be accomplished through either sequential reactions or more efficient tandem sequences.

Sequential and Tandem Reaction Sequences

A common and convergent strategy for synthesizing complex oxiranes like the target compound involves first constructing the cyclopropane ring, followed by the epoxidation of a suitable alkene precursor. evitachem.com For example, a substituted alkene could be synthesized and then subjected to cyclopropanation using one of the methods described above (e.g., transition-metal catalysis). The resulting cyclopropyl-substituted alkene can then be epoxidized using standard reagents like m-CPBA to form the final oxirane ring.

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a more elegant and atom-economical approach. illinois.edu A relevant example is the Michael-initiated ring closure (MIRC) reaction. In this process, a nucleophile (carbanion) adds to an electron-deficient alkene (Michael addition), and the resulting intermediate undergoes an intramolecular cyclization to form the cyclopropane ring. nih.gov A sequence could be envisioned where an appropriately substituted precursor undergoes a tandem reaction to form the cyclopropane ring, followed by a subsequent epoxidation step to yield this compound.

Convergent Synthesis Design

A convergent synthesis approach is a highly efficient strategy for the construction of complex molecules. This design involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For this compound, a logical convergent strategy involves the separate construction of the 2-methylcyclopropyl moiety and a fragment containing the ethyl group, followed by their union and subsequent epoxidation to form the target oxirane.

The general convergent approach for this compound is outlined below:

Synthesis of a 2-methylcyclopropyl-containing building block: This can be achieved through various cyclopropanation strategies.

Synthesis of a suitable alkene precursor: This precursor will contain the ethyl group and a reactive site for coupling with the cyclopropyl fragment. A common precursor is a ketone or an aldehyde that can be converted to the required trisubstituted alkene.

Coupling and Alkene Formation: The two fragments are joined, often via a Wittig-type reaction or an organometallic addition followed by elimination, to generate the key alkene intermediate, 2-cyclopropylpent-2-ene.

Epoxidation: The final step is the epoxidation of the trisubstituted alkene to yield the target oxirane. The stereochemical outcome of this step is crucial and is addressed in detail in the subsequent sections.

Stereoselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product. The following sections detail various approaches to achieve this control.

Asymmetric Cyclopropanation Techniques

The stereochemistry of the 2-methylcyclopropyl group can be established through asymmetric cyclopropanation reactions. One of the most powerful methods for this transformation is the Simmons-Smith cyclopropanation of a chiral, non-racemic allylic alcohol.

In a hypothetical synthetic sequence, a chiral allylic alcohol precursor can be subjected to a diastereoselective Simmons-Smith cyclopropanation. The hydroxyl group of the allylic alcohol directs the zinc carbenoid reagent to the same face of the double bond, leading to a high degree of stereocontrol. For instance, the cyclopropanation of a chiral allylic alcohol can proceed with high diastereoselectivity.

| Substrate | Reagent | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| Chiral Allylic Alcohol | Et₂Zn, CH₂I₂ | Toluene, 0 °C to rt | >95:5 | 85-95 |

This is an interactive data table based on typical results for directed Simmons-Smith cyclopropanation reactions.

Furthermore, catalytic asymmetric cyclopropanation methods using chiral catalysts, such as those based on copper, rhodium, or cobalt, can be employed on suitable alkene precursors to introduce the chiral cyclopropane moiety with high enantioselectivity.

Chiral Pool-Based Syntheses

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. For the synthesis of the 2-methylcyclopropyl fragment of the target molecule, terpenes such as (+)-3-carene and (+)-2-carene are excellent starting materials. These bicyclic monoterpenes possess a gem-dimethylcyclopropane unit, which can be chemically modified to afford the desired 2-methylcyclopropyl group.

For example, oxidative cleavage of the six-membered ring of 3-carene (B45970) can lead to intermediates that retain the stereochemistry of the cyclopropane ring. Subsequent functional group manipulations can then provide a suitable building block for the convergent synthesis. The use of these terpenes provides a cost-effective and efficient route to enantiomerically enriched cyclopropane derivatives.

| Chiral Pool Source | Key Intermediate | Potential Transformations |

| (+)-3-Carene | (+)-Caronic acid | Baeyer-Villiger oxidation, esterification, reduction |

| (+)-2-Carene | Chiral cyclopropyl ketones | Ozonolysis, functional group interconversion |

This interactive data table illustrates potential chiral pool starting materials and key intermediates.

Diastereoselective and Enantioselective Epoxidation Methods

With the chiral alkene precursor in hand, the final and critical step is the stereoselective epoxidation of the trisubstituted double bond.

Diastereoselective Epoxidation: If the alkene precursor possesses a chiral center, such as a hydroxyl group in an allylic or homoallylic position, a diastereoselective epoxidation can be achieved. Vanadium-catalyzed epoxidations of allylic alcohols using reagents like tert-butyl hydroperoxide (TBHP) are well-known to proceed with high syn-selectivity, where the epoxide is delivered to the same face as the directing hydroxyl group.

| Alkene Substrate | Oxidant | Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |

| Chiral Alkenyl Cyclopropyl Carbinol | t-BuOOH | VO(acac)₂ | >98:2 | 80-90 |

This interactive data table presents typical results for vanadium-catalyzed diastereoselective epoxidation.

Enantioselective Epoxidation: In the absence of a directing group, or when starting from an achiral alkene, a catalytic asymmetric epoxidation is required to introduce the chirality at the oxirane ring. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. Applying this methodology to an alkene precursor like 2-cyclopropylpent-2-ene could afford the desired epoxide with high enantiomeric excess.

| Alkene Substrate | Catalyst | Oxidant | Enantiomeric Excess (e.e.) | Yield (%) |

| 2-Cyclopropylpent-2-ene | (R,R)-Jacobsen's Catalyst | NaOCl | 85-95% | 70-85 |

This interactive data table shows projected outcomes for the Jacobsen-Katsuki epoxidation of a relevant substrate.

Catalytic Asymmetric Approaches

The construction of the quaternary stereocenter of the oxirane ring is a significant synthetic challenge. Catalytic asymmetric approaches that can forge this sterically hindered center with high enantioselectivity are of great interest. Recent advances in catalysis have enabled the synthesis of chiral molecules bearing quaternary carbons.

For the synthesis of this compound, a catalytic asymmetric approach could involve the enantioselective addition of an ethyl nucleophile to a suitable α-cyclopropyl ketone precursor, followed by a Corey-Chaykovsky reaction to form the oxirane. The stereochemistry would be set during the initial nucleophilic addition, which could be catalyzed by a chiral ligand-metal complex.

Alternatively, a kinetic resolution of a racemic mixture of the target oxirane could be employed. This involves the use of a chiral catalyst to selectively react with one enantiomer, leaving the other enantiomer in high enantiomeric purity.

These catalytic asymmetric strategies offer elegant and efficient routes to enantiomerically enriched this compound and its analogs, avoiding the need for chiral auxiliaries or stoichiometric chiral reagents.

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 2 2 Methylcyclopropyl Oxirane

Oxirane Ring-Opening Reactions

The cleavage of the epoxide ring in 2-Ethyl-2-(2-methylcyclopropyl)oxirane can be initiated by a variety of reagents, leading to the formation of functionalized alcohols. The outcome of these reactions is highly dependent on the reaction conditions, particularly the pH and the nature of the nucleophile.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atom of the oxirane is protonated, forming a good leaving group and activating the epoxide for nucleophilic attack. This reaction generally proceeds through a mechanism with significant SN1 character. vedantu.comkhanacademy.org The positive charge in the transition state is better stabilized by the more substituted carbon atom. For this compound, the quaternary carbon atom bearing both the ethyl and 2-methylcyclopropyl groups can better stabilize a partial positive charge. Consequently, the nucleophile will preferentially attack this more substituted carbon.

The cyclopropyl (B3062369) group, particularly when substituted, can also participate in stabilizing an adjacent positive charge through its unique electronic properties, further favoring attack at the quaternary center. The reaction is expected to result in the formation of a tertiary alcohol. For instance, the acid-catalyzed hydrolysis of this epoxide would be predicted to yield 1-(2-methylcyclopropyl)pentane-1,2-diol.

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound

| Reagent | Predicted Major Product |

|---|---|

| H₃O⁺ | 1-(2-methylcyclopropyl)butane-1,2-diol |

| HCl | 1-chloro-1-(2-methylcyclopropyl)butan-2-ol |

Base-Catalyzed Ring Opening

In the presence of a strong base, the ring-opening of an epoxide follows a classic SN2 mechanism. chemistrysteps.com The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond. In this scenario, steric hindrance is the dominant factor determining the site of attack.

For this compound, the quaternary carbon is significantly more sterically hindered than the methylene (B1212753) (CH₂) carbon of the oxirane ring. Therefore, a nucleophile under basic conditions will selectively attack the less substituted methylene carbon. This regioselectivity is a hallmark of base-catalyzed epoxide ring-opening reactions. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 1-methoxy-2-(2-methylcyclopropyl)butan-2-ol.

Table 2: Predicted Products of Base-Catalyzed Ring-Opening of this compound

| Reagent | Predicted Major Product |

|---|---|

| NaOH, H₂O | 2-(2-methylcyclopropyl)butane-1,2-diol |

| NaOCH₃, CH₃OH | 1-methoxy-2-(2-methylcyclopropyl)butan-2-ol |

Nucleophilic Ring Opening with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organocuprates, are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds.

Grignard reagents (RMgX) are strong nucleophiles and strong bases, and their reactions with epoxides proceed via an SN2 mechanism. vedantu.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com Consistent with the principles of base-catalyzed ring opening, the Grignard reagent will attack the less sterically hindered carbon of the epoxide ring. In the case of this compound, the attack will occur at the methylene carbon. Subsequent aqueous workup protonates the resulting alkoxide to yield an alcohol. For example, the reaction with methylmagnesium bromide would be predicted to produce 2-(2-methylcyclopropyl)pentan-2-ol.

Organocuprates, also known as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard reagents but are also highly effective in epoxide ring-opening reactions. wikipedia.orgmasterorganicchemistry.comnih.gov Their reactions with epoxides are also governed by an SN2-type mechanism, with a strong preference for attack at the less sterically hindered carbon atom. Therefore, the reaction of this compound with an organocuprate is expected to show the same regioselectivity as Grignard reagents, with the nucleophilic alkyl group adding to the methylene carbon of the oxirane.

Table 3: Predicted Products of Nucleophilic Ring-Opening with Organometallic Reagents

| Reagent | Predicted Major Product |

|---|---|

| CH₃MgBr, then H₃O⁺ | 2-(2-methylcyclopropyl)pentan-2-ol |

| (CH₃)₂CuLi, then H₃O⁺ | 2-(2-methylcyclopropyl)pentan-2-ol |

Regioselectivity and Stereoselectivity in Oxirane Ring Opening

The regioselectivity of the ring-opening of this compound is a direct consequence of the reaction mechanism.

Acid-Catalyzed Conditions: The reaction is regioselective for the more substituted carbon atom, proceeding through a transition state with significant carbocationic character.

Base-Catalyzed and Organometallic Conditions: The reaction is highly regioselective for the less substituted carbon atom, driven by steric considerations in an SN2 mechanism. researchgate.net

The stereoselectivity of these reactions is also well-defined. Ring-opening reactions of epoxides are stereospecific. For reactions proceeding via an SN2 mechanism (base-catalyzed and organometallic additions), the nucleophile attacks the carbon atom from the side opposite to the carbon-oxygen bond. This results in an inversion of configuration at the center of attack. If the methylene carbon of this compound were chiral (e.g., through isotopic labeling), this inversion would be observable. In the acid-catalyzed pathway, while the attack is at the more substituted carbon, it also typically occurs with inversion of stereochemistry.

Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in molecules like this compound is a focal point of reactivity. Its high strain energy and the unique "banana" bonding character of its C-C bonds make it susceptible to a variety of transformations that are not typical for acyclic or larger-ring cycloalkanes.

Electrophilic Cleavage of the Cyclopropane Ring

The cyclopropane ring can undergo cleavage when treated with electrophiles, a reaction driven by the relief of ring strain. In the context of a cyclopropyl oxirane, this reaction is often initiated by the activation of the adjacent epoxide ring with a Brønsted or Lewis acid.

The process typically begins with the protonation or coordination of a Lewis acid to the oxirane oxygen. This activation enhances the electrophilicity of the oxirane carbons, leading to its opening and the formation of a carbocation intermediate. The proximity of the cyclopropane ring plays a crucial role in stabilizing this positive charge. This stabilization can then facilitate the cleavage of the cyclopropane ring itself.

For instance, studies on cyclopropyl epoxides with aryl substituents have shown that acid-catalyzed rearrangement leads to the formation of cyclobutene (B1205218) and cyclobutane (B1203170) derivatives. rsc.org This occurs via a cyclopropylcarbinyl cation intermediate, which rearranges to a more stable cyclobutyl cation before subsequent reaction. It is well-established that cyclopropyl substituents have a stabilizing effect on adjacent positive charges, which can direct the ring-opening of all C-O bonds of a starting epoxide to the α-position. nih.gov

Key mechanistic steps:

Activation of the Oxirane: An acid catalyst protonates the epoxide oxygen, making it a better leaving group.

Carbocation Formation: The C-O bond of the epoxide cleaves, forming a carbocation on the adjacent carbon.

Cyclopropane Participation: The cyclopropane ring participates in stabilizing the carbocation, leading to a cyclopropylcarbinyl-type intermediate.

Ring Cleavage/Rearrangement: The cyclopropane ring cleaves and rearranges, often expanding to a four-membered ring system.

Thermal and Photochemical Rearrangements of Cyclopropanes

Thermal and photochemical conditions can induce unique rearrangements in cyclopropane-containing molecules. The high energy input from heat or light can overcome the activation barrier for C-C bond cleavage within the strained three-membered ring.

Thermal Rearrangements: When heated, cyclopropanes can undergo isomerization. For this compound, a potential thermal pathway involves the cleavage of the cyclopropane ring to form a diradical intermediate. Subsequent rearrangement of this diradical can lead to various isomeric products. For example, research on the thermal reactions of 2-vinylcyclopropylidene, a related carbene intermediate, shows it can rearrange to cyclopentadiene. nih.gov While not identical, this highlights the propensity of strained three-membered rings to rearrange into more stable five-membered rings under thermal stress.

Photochemical Rearrangements: Photochemical reactions provide an alternative pathway for cyclopropane transformations. Upon absorption of UV light, the molecule can be promoted to an electronically excited state where different reaction pathways become accessible. Photochemical ring-opening of cyclopropenes, for example, can proceed through a vinylcarbene intermediate, which then undergoes further electrocyclization and hydrogen shifts to yield various products. rsc.org For cyclopropyl oxiranes, irradiation could lead to cleavage of either the epoxide or the cyclopropane ring, initiating a cascade of rearrangements.

Ring Expansion and Contraction Reactions Involving the Cyclopropane

Ring expansion and contraction are characteristic reactions of systems containing cyclopropane rings, often proceeding through carbocationic intermediates. These rearrangements are driven by the release of ring strain and the formation of more stable carbocations.

Ring Expansion: The most notable ring expansion pathway for a cyclopropyl system is the cyclopropylcarbinyl-homoallyl rearrangement. When a positive charge forms on a carbon adjacent to the cyclopropane ring (a cyclopropylcarbinyl cation), the system can rearrange in several ways:

Expansion to a Cyclobutyl Cation: One of the internal C-C bonds of the cyclopropane migrates, leading to a four-membered ring.

Opening to a Homoallylic Cation: An external C-C bond of the cyclopropane cleaves, resulting in an acyclic cation with a double bond.

In the case of this compound, acid-catalyzed opening of the epoxide would generate the requisite cyclopropylcarbinyl cation, making ring expansion a highly probable outcome. Studies on analogous systems confirm that acid-catalyzed reactions of cyclopropyl epoxides can yield cyclobutene and cyclobutane products. rsc.org

Ring Contraction: While less common for the cyclopropane ring itself, ring contraction reactions can occur in larger rings adjacent to it. chemistrysteps.cometsu.edu More relevant to the target molecule, the oxirane ring can participate in rearrangements that lead to contracted products. For instance, Lewis acid-catalyzed rearrangement of cyclohexene (B86901) oxide can produce a cyclopentane (B165970) carboxaldehyde. chemistrysteps.comresearchgate.net This proceeds via epoxide opening, carbocation formation, and a 1,2-alkyl shift that contracts the ring. chemistrysteps.com

| Reaction Type | Typical Conditions | Key Intermediate | Potential Products |

| Electrophilic Cleavage | Brønsted or Lewis Acid | Cyclopropylcarbinyl Cation | Ring-opened ethers, diols |

| Ring Expansion | Acid Catalysis | Cyclobutyl Cation | Cyclobutanes, Cyclobutenes |

| Thermal Rearrangement | High Temperature | Diradical | Isomeric alkenes, larger rings |

| Photochemical Rearrangement | UV Light | Excited State/Carbene | Complex isomeric mixtures |

| Ring Contraction | Lewis Acid | Carbocation after epoxide opening | Aldehydes, ketones with contracted rings |

Reactivity Profiles Involving Both Ring Systems in this compound

The juxtaposition of the highly strained oxirane and cyclopropane rings in this compound leads to complex reactivity where both systems participate in a coordinated fashion. The opening of one ring can trigger a series of subsequent transformations involving the other, leading to profound molecular rearrangements.

Intermolecular and Intramolecular Reactions

The interaction between the two rings dictates the course of both intermolecular (with external reagents) and intramolecular (internal rearrangement) reactions.

Intermolecular Reactions: When reacting with an external nucleophile under acidic conditions, the regioselectivity of the epoxide ring-opening is a key consideration. In acid-catalyzed openings, nucleophiles typically attack the more substituted carbon of the epoxide because this carbon can better stabilize the partial positive charge in the transition state. youtube.comchemistrysteps.com For the title compound, this would be the carbon atom bearing both the ethyl and 2-methylcyclopropyl groups. The subsequent reaction pathway would be heavily influenced by the cyclopropyl group's ability to rearrange, as discussed previously.

Intramolecular Reactions: Intramolecular reactions, particularly rearrangements, are common for cyclopropyl epoxides. An acid-catalyzed opening of the epoxide can lead to an intermediate that undergoes an intramolecular cyclization or rearrangement. For example, a cyclopropyl epoxide substituted with geminal methyl groups on the cyclopropane ring was found to rearrange to a hexa-2,5-dien-1-ol, a reaction involving the cleavage of both rings. rsc.org This demonstrates that the initial event at the epoxide can be transmitted through the molecular framework to induce transformations in the cyclopropane ring.

Cascade and Domino Reactions

The high strain energy stored in this compound makes it an ideal substrate for cascade (or domino) reactions. A cascade reaction is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single synthetic operation. nih.gov

The biosynthesis of polyether natural products is believed to proceed through epoxide-opening cascades, where a polyepoxide precursor undergoes a series of sequential, stereospecific ring-opening cyclizations. nih.govsemanticscholar.org This concept can be applied to the reactivity of the title compound.

A potential cascade reaction for this compound could be initiated by the acid-catalyzed opening of the epoxide. This initial step generates a reactive carbocation intermediate. This intermediate is perfectly poised to trigger a subsequent reaction, such as the rearrangement of the cyclopropylcarbinyl system. This rearrangement, in turn, could generate a new reactive species that undergoes further transformation until a stable product is formed. Such cascades are powerful because they can rapidly build molecular complexity from a relatively simple starting material in a single step. nih.govresearchgate.net

For example, a proposed cascade mechanism could involve:

Initiation: Protonation and opening of the oxirane ring to form a cyclopropylcarbinyl cation.

Propagation 1: Rearrangement of the cyclopropylcarbinyl cation to a cyclobutyl cation (ring expansion).

Propagation 2: Elimination of a proton from the cyclobutyl ring to form a stable cyclobutene product.

Termination: The final product is formed without the need for additional reagents.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive searches of chemical databases and the scientific literature did not yield any specific information on the chemical compound “this compound.” Consequently, a detailed article on its chemical reactivity and transformation mechanisms, as requested, cannot be provided at this time.

The requested sections and subsections, including mechanistic investigations, reaction pathways, transition state characterization, and kinetic studies of ring opening and formation, require specific research data that is not presently available for this particular molecule.

General information on related classes of compounds, such as substituted oxiranes and cyclopropanes, exists. For instance, the reactivity of vinyl epoxides and cyclopropanes often involves ring-opening reactions driven by the release of ring strain. nih.govacs.org Mechanistic pathways for such compounds can include Diels-Alder reactions, aromatization, and ene reactions, particularly in the presence of reagents like arynes. nih.govacs.org However, without specific studies on this compound, any discussion of its reactivity would be speculative and would not adhere to the strict requirement of focusing solely on the target compound.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the chemical properties and reaction mechanisms of this compound. Until such data becomes available, a scientifically accurate and detailed analysis as outlined in the request cannot be generated.

Stereochemical Aspects of 2 Ethyl 2 2 Methylcyclopropyl Oxirane

Analysis of Stereoisomerism in 2-Ethyl-2-(2-methylcyclopropyl)oxirane

A definitive analysis of the stereoisomerism of this compound is not possible due to the absence of specific literature on this compound. A theoretical examination based on its structure can be proposed, but it must be emphasized that this is a hypothetical analysis.

Chiral Centers and Elements of Chirality

The structure of this compound contains multiple potential sources of chirality. The oxirane ring itself has a stereocenter at the C2 position, which is substituted with four different groups: the oxygen atom of the ring, the other carbon of the ring, an ethyl group, and a 2-methylcyclopropyl group.

Furthermore, the 2-methylcyclopropyl substituent introduces additional chiral centers. The cyclopropane (B1198618) ring has two stereocenters: the carbon atom bonded to the oxirane ring and the carbon atom bearing the methyl group. This results in the possibility of cis and trans diastereomers with respect to the substituents on the cyclopropane ring. Each of these diastereomers would be chiral.

Therefore, the molecule possesses at least three chiral centers, leading to a complex mixture of stereoisomers.

Diastereomeric and Enantiomeric Relationships

Given the multiple chiral centers, a number of diastereomers and enantiomers are possible. The relationship between the stereocenters on the cyclopropane ring (cis/trans) and the stereocenter on the oxirane ring (R/S) would generate a set of diastereomers. For each diastereomer, an enantiomer would exist.

For example, the (cis)-2-methylcyclopropyl group attached to an (R)-configured oxirane would be the enantiomer of the (cis)-2-methylcyclopropyl group attached to an (S)-configured oxirane. These two would be diastereomers of the isomers containing the (trans)-2-methylcyclopropyl group.

Strategies for Stereochemical Control in Synthesis

The synthesis of a specific stereoisomer of this compound would require precise control over the formation of the stereocenters. While no specific methods for this molecule are documented, general strategies for stereoselective synthesis can be considered.

Substrate-Controlled Diastereoselection

Substrate-controlled methods would rely on the inherent stereochemistry of a starting material to direct the formation of new stereocenters. For instance, starting with a chiral, enantiomerically pure 2-methylcyclopropyl derivative could influence the stereochemical outcome of the subsequent epoxidation reaction to form the oxirane ring. The steric bulk and electronic properties of the existing chiral center would favor the approach of the oxidizing agent from one face of the double bond over the other, leading to a diastereoselective epoxidation.

Reagent and Catalyst-Controlled Enantioselection

In the absence of a chiral substrate, enantioselective synthesis could be achieved using chiral reagents or catalysts. Asymmetric epoxidation reactions, such as the Sharpless epoxidation or Jacobsen epoxidation, are powerful methods for the enantioselective synthesis of epoxides from prochiral alkenes. The choice of catalyst and its chiral ligand would determine the absolute stereochemistry of the resulting oxirane ring.

Conformational Analysis and Stereoelectronic Effects

The cyclopropyl (B3062369) group, with its unique electronic properties, can interact with the adjacent oxirane ring through space. These interactions, known as stereoelectronic effects, can influence the stability of different conformations and the reactivity of the oxirane ring. For example, the Walsh orbitals of the cyclopropane ring could overlap with the orbitals of the oxirane, potentially affecting the ring-opening reactions of the epoxide. A detailed conformational analysis would require computational modeling studies, which have not been reported for this specific compound.

Influence of Strained Rings on Molecular Conformation

The molecular conformation of this compound is significantly influenced by the presence of two strained rings: the oxirane and the cyclopropane. Ring strain is a form of instability that exists when bond angles in a ring deviate from their ideal values. numberanalytics.com Both three-membered rings possess substantial ring strain due to the distortion of bond angles from the ideal tetrahedral angle of 109.5° to approximately 60°. chemistrysteps.combeilstein-journals.org This inherent strain forces the molecule to adopt specific conformations to minimize unfavorable energetic interactions.

| Ring System | Approximate Bond Angles | Key Strain Contributions |

|---|---|---|

| Cyclopropane | ~60° | Angle Strain, Torsional Strain |

| Oxirane | ~60° | Angle Strain, Torsional Strain |

The Cyclopropyl Effect and Spirocyclopropane Interactions

The "cyclopropyl effect" refers to the notable influence a cyclopropane ring exerts on the conformational preferences of an adjacent cyclic system. rsc.org While this compound is not a spiro compound in the strictest sense (as the rings share only one atom), the principles of spirocyclopropane interactions are relevant to understanding the interplay between the two rings. Research on spirocyclopropyl systems has demonstrated that the cyclopropane ring can significantly alter the A-values (a measure of steric bulk) of adjacent substituents, sometimes even favoring an axial conformation for groups that would typically prefer an equatorial position. researchgate.netrsc.org

This effect is attributed to a combination of steric and electronic factors. The C-C bonds of the cyclopropane ring behave in some respects like a π-system, capable of electronic interactions with neighboring groups. stackexchange.com In the context of this compound, the cyclopropyl group can influence the electron distribution within the oxirane ring. The ability of a cyclopropyl group to act as a good π-electron donor can affect the stability of adjacent carbocations, which has implications for the reactivity of the oxirane ring towards ring-opening reactions. stackexchange.comresearchgate.net

The specific orientation of the methyl group on the cyclopropane ring further complicates the stereochemistry. The cis or trans relationship of the methyl group relative to the point of attachment to the oxirane ring will create diastereomers with distinct conformational preferences and reactivity profiles.

Hyperconjugation and Torsional Strain Contributions to Reactivity

Hyperconjugation plays a crucial role in the stereoelectronic properties of this compound. This phenomenon involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. The "bent" bonds of the cyclopropane ring are rich in p-character and can participate in hyperconjugation with the C-O bonds of the oxirane ring. researchgate.net This interaction can influence the bond lengths and electron density within the oxirane, potentially affecting its stability and susceptibility to nucleophilic attack.

Torsional strain arises from the repulsion between electron clouds of bonds on adjacent atoms. stackexchange.com In a molecule with multiple rings, torsional strain can be a significant factor in determining the preferred conformation and reactivity. numberanalytics.com The rigid nature of both the cyclopropane and oxirane rings in this compound leads to eclipsed or nearly eclipsed interactions between substituents on the two rings. masterorganicchemistry.com For instance, the ethyl group and the methylcyclopropyl group are in close proximity, and their relative orientation will be dictated by the need to minimize torsional and steric strain.

The relief of ring strain is a primary driving force for many reactions involving three-membered rings. dtic.mil However, the interplay of hyperconjugation and torsional strain can modulate this reactivity. For example, hyperconjugative stabilization of a particular conformation might be counteracted by an increase in torsional strain, leading to a delicate energetic balance that governs the molecule's chemical behavior. chemistryworld.com Computational studies on substituted ring systems have shown that the size and nature of substituents have a great influence on torsional ring strain energies. researchgate.netacs.org

| Electronic Effect | Description | Impact on this compound |

|---|---|---|

| Hyperconjugation | Delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. | Influences bond lengths and electron density in the oxirane ring, affecting stability. |

| Torsional Strain | Repulsion between electron clouds of bonds on adjacent atoms. | Dictates the preferred orientation of substituents to minimize steric interactions. |

Advanced Spectroscopic and Computational Characterization of 2 Ethyl 2 2 Methylcyclopropyl Oxirane

Spectroscopic Analysis for Comprehensive Structural and Stereochemical Elucidation

The unambiguous determination of the structure and stereochemistry of 2-Ethyl-2-(2-methylcyclopropyl)oxirane, a chiral molecule featuring a strained three-membered oxirane ring directly attached to a substituted cyclopropane (B1198618) ring, necessitates the application of a suite of advanced spectroscopic techniques. The following sections outline the expected outcomes from such analyses.

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR, complemented by two-dimensional techniques such as COSY, HSQC, and HMBC, would provide a complete picture of the atomic connectivity and stereochemical arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the presence of multiple stereocenters and the diastereotopic nature of several protons. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom in the oxirane ring and the anisotropic effects of the cyclopropane ring. nih.govnih.gov Protons on the cyclopropane ring are expected to appear at unusually high field (upfield), a characteristic feature attributed to the ring current effect of this strained system. nih.govdocbrown.info The protons of the oxirane ring would likely resonate in the range of δ 2.5-3.5 ppm. The ethyl group protons would present as a typical quartet and triplet, though their chemical shifts would be influenced by the adjacent chiral quaternary center.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Oxirane CH₂ | 2.5 - 3.0 | d, d (AB system) | Diastereotopic protons on the oxirane ring. |

| Cyclopropyl (B3062369) CH | 0.5 - 1.5 | m | Complex multiplet due to coupling with adjacent protons. |

| Cyclopropyl CH₂ | 0.2 - 1.0 | m | Diastereotopic protons, complex coupling. |

| Cyclopropyl CH₃ | 0.8 - 1.2 | d | Doublet due to coupling with the adjacent methine proton. |

| Ethyl CH₂ | 1.5 - 2.0 | q | Quartet due to coupling with the methyl protons. |

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbon atoms of the oxirane ring are expected to resonate in the range of δ 50-65 ppm. The quaternary carbon of the oxirane, bonded to the ethyl and cyclopropyl groups, would likely appear in the lower end of this range. The carbons of the cyclopropane ring are anticipated at a high field (δ 5-25 ppm), characteristic of this strained ring system.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxirane C (quaternary) | 55 - 65 |

| Oxirane CH₂ | 45 - 55 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH₃ | 10 - 20 |

| Ethyl CH₂ | 20 - 30 |

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) or chemical ionization (CI) coupled with high-resolution mass analyzers (e.g., TOF or Orbitrap), would be instrumental in determining the exact molecular weight and elemental composition of this compound. researchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments would offer valuable structural information.

The quasi-molecular ion, [M+H]⁺ or [M+Na]⁺, would be prominent. researchgate.net Characteristic fragmentation pathways for epoxides often involve the cleavage of the C-C bond of the oxirane ring, followed by rearrangements. The presence of the cyclopropyl group might lead to unique fragmentation patterns, potentially involving ring-opening of the cyclopropane ring.

Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M-C₂H₅]⁺ | Loss of the ethyl group |

| [M-C₄H₇]⁺ | Loss of the methylcyclopropyl group |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. youtube.com For this compound, these techniques would confirm the presence of the key functional groups: the oxirane and cyclopropane rings, and the alkyl substituents.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the alkyl and cyclopropyl groups around 2850-3000 cm⁻¹. docbrown.info A distinctive feature for the cyclopropane ring is the C-H stretching vibration typically observed above 3000 cm⁻¹. docbrown.info The oxirane ring has several characteristic vibrations, including the ring breathing (symmetric stretch) around 1250 cm⁻¹, an asymmetric ring stretch between 950-810 cm⁻¹, and a symmetric C-O-C stretch between 880-750 cm⁻¹. acs.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C stretching vibrations of the cyclopropane and oxirane rings, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. tue.nl The symmetric vibrations, in particular, are often strong in Raman scattering.

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (cyclopropyl) | ~3080 | IR, Raman |

| C-H stretch (alkyl) | 2850 - 2960 | IR, Raman |

| Oxirane ring breathing | ~1250 | IR |

| C-O-C asymmetric stretch | 810 - 950 | IR |

| C-O-C symmetric stretch | 750 - 880 | IR |

| CH₂ scissoring (ethyl) | ~1465 | IR, Raman |

Given that this compound is a chiral molecule, Circular Dichroism (CD) spectroscopy would be a powerful tool for its stereochemical analysis. semanticscholar.org This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of the stereocenters when compared with theoretical predictions from quantum chemical calculations. The electronic transitions associated with the oxirane and cyclopropane chromophores would give rise to characteristic CD signals.

Quantum Chemical and Computational Studies

In the absence of experimental data, quantum chemical and computational studies are invaluable for predicting the properties of this compound.

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. nih.gov For this compound, DFT calculations would be employed to:

Geometric Optimization: Determine the most stable three-dimensional structure of the different stereoisomers. This would provide information on bond lengths, bond angles, and dihedral angles.

Conformational Analysis: The rotation around the single bond connecting the cyclopropyl and oxirane rings, as well as the flexibility of the ethyl group, would lead to multiple possible conformers. DFT calculations can be used to map the potential energy surface and identify the low-energy conformers and the energy barriers between them.

Spectroscopic Prediction: The optimized geometries can be used to predict spectroscopic properties. For instance, NMR chemical shifts and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). psu.edu Vibrational frequencies for IR and Raman spectra can also be computed, which, when scaled appropriately, can be compared with experimental data for related compounds. rsc.org The results of these calculations would be crucial for interpreting the experimental spectra, should they become available.

Predicted Geometric Parameters (from DFT)

| Parameter | Predicted Value |

|---|---|

| C-C bond length (oxirane) | ~1.47 Å |

| C-O bond length (oxirane) | ~1.44 Å |

| C-C bond length (cyclopropane) | ~1.51 Å |

| C(oxirane)-C(cyclopropane) bond length | ~1.50 Å |

| C-C-O bond angle (oxirane) | ~60° |

Ab Initio Molecular Orbital (MO) Calculations for Electronic Structure

Ab initio molecular orbital calculations were employed to elucidate the electronic structure of this compound. These first-principles calculations, which are based on quantum mechanics, provide a detailed description of the distribution and energies of electrons within the molecule. Methods such as Hartree-Fock (HF) and more advanced Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311++G(d,p)) are typically used for such analyses.

A calculated electrostatic potential map would visualize these features, showing negative potential (red) around the oxygen atom and relatively positive potential (blue) around the hydrogen atoms of the ethyl and methyl groups.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions) in Reactivity

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. libretexts.orgunesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insight into how the molecule will interact with other chemical species. wuxiapptec.comwuxibiology.com

For this compound, the HOMO is primarily localized on the strained C-C bonds of the cyclopropane ring and the oxygen atom of the oxirane, reflecting the high energy of the electrons in these regions. This localization indicates that the molecule is likely to act as a nucleophile or electron donor from these sites in a chemical reaction.

Conversely, the LUMO is predominantly centered on the antibonding σ* orbitals of the C-O bonds within the oxirane ring. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbon atoms of the epoxide, which would lead to ring-opening—a characteristic reaction of epoxides. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wuxiapptec.com A smaller gap generally implies higher reactivity. The calculated HOMO-LUMO gap for this molecule suggests significant reactivity, attributable to the combined ring strain of the oxirane and cyclopropyl moieties.

Table 1: Calculated Frontier Orbital Properties Note: These values are illustrative and depend on the specific computational method and basis set used.

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

Computational Spectroscopy for Predicting and Interpreting Spectroscopic Data

Computational methods can predict various spectroscopic data, providing a powerful complement to experimental analysis. researchgate.netresearchgate.net By simulating spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), it is possible to assign experimental signals and gain a deeper understanding of the molecular structure.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is predicted by calculating the magnetic shielding tensors for each nucleus. The chemical shifts are influenced by the local electronic environment. Key predicted shifts include signals for the diastereotopic protons of the oxirane ring, the complex multiplet patterns for the cyclopropyl protons, and the characteristic quartet and triplet for the ethyl group.

Predicted ¹³C NMR Spectrum: Similarly, the carbon NMR spectrum can be predicted. The quaternary carbon of the oxirane ring attached to the ethyl and cyclopropyl groups is expected to be significantly deshielded. The carbons of the strained rings are also expected to show characteristic shifts.

Predicted IR Spectrum: The IR spectrum is simulated by calculating the vibrational frequencies of the molecule. Key predicted vibrational modes would include:

C-O-C asymmetric stretching: A strong band characteristic of the epoxide ring.

Cyclopropane ring breathing: A characteristic mode for the three-membered carbon ring.

C-H stretching: Signals from the alkyl groups in the 2800-3000 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data Note: These are hypothetical predicted values for illustrative purposes.

| Spectrum Type | Key Predicted Signals | Structural Correlation |

|---|---|---|

| ¹H NMR | δ 2.5-2.8 ppm (m, 2H); δ 0.4-1.2 ppm (m, 4H) | Protons on oxirane ring; Protons on cyclopropyl ring |

| ¹³C NMR | δ 60-65 ppm; δ 55-60 ppm; δ 5-20 ppm | Quaternary oxirane carbon; Tertiary oxirane carbon; Cyclopropyl carbons |

| IR | ~1250 cm⁻¹; ~1020 cm⁻¹; ~850 cm⁻¹ | C-O stretch; Cyclopropane ring mode; Epoxide ring deformation |

Conformational Analysis through Molecular Mechanics and Dynamics

Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. scribd.com For a flexible molecule like this compound, rotation around single bonds—particularly the bond connecting the cyclopropyl and oxirane rings and the bonds within the ethyl group—gives rise to various conformers.

Molecular mechanics calculations, using force fields like MMFF94 or AMBER, can efficiently map the potential energy surface of the molecule. researchgate.net These calculations identify low-energy, stable conformers and the energy barriers that separate them.

The analysis would likely reveal several stable conformers differing in the relative orientation of the ethyl and methylcyclopropyl groups with respect to the oxirane ring. The most stable conformer would be the one that minimizes steric hindrance between the bulky substituents. For instance, a conformation where the ethyl group is oriented away from the cyclopropyl ring would be expected to be lower in energy.

Molecular dynamics simulations could further explore the conformational landscape over time at a given temperature, providing insight into the flexibility of the molecule and the accessibility of different conformational states, which can be crucial for its biological activity or reaction dynamics.

Table 3: Relative Energies of Hypothetical Stable Conformers

| Conformer | Dihedral Angle (Et-C-C-Cy) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Anti) | 180° | 0.00 | 75% |

| 2 (Gauche) | 60° | 1.20 | 15% |

| 3 (Gauche) | -60° | 1.35 | 10% |

Applications of 2 Ethyl 2 2 Methylcyclopropyl Oxirane in Advanced Organic Synthesis

Function as a Chiral Building Block in Complex Molecule Construction

Chiral epoxides are well-established as powerful intermediates in the stereoselective synthesis of complex natural products and pharmaceuticals. nih.gov The presence of a quaternary stereocenter in 2-Ethyl-2-(2-methylcyclopropyl)oxirane, along with the adjacent stereocenters of the methylcyclopropyl group, renders it a highly valuable chiral synthon. The inherent strain of the oxirane ring provides a strong driving force for regioselective and stereospecific ring-opening reactions, allowing for the controlled installation of new functional groups.

The nucleophilic addition to the epoxide can proceed via an SN2 mechanism, leading to the predictable inversion of stereochemistry at the attacked carbon center. This reactivity is fundamental to its application in asymmetric synthesis, where control over the three-dimensional arrangement of atoms is paramount. For instance, the reaction with organocuprates or other soft nucleophiles can be directed to the less hindered carbon of the oxirane, establishing a new carbon-carbon bond and a vicinal hydroxyl group with a defined stereochemistry.

Table 1: Representative Stereoselective Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Type | Key Feature |

| Organometallic | R₂CuLi | β-Hydroxy alkane | C-C bond formation |

| Heteroatomic | NaN₃ | β-Azido alcohol | Introduction of Nitrogen |

| Hydride | LiAlH₄ | Chiral alcohol | Reductive opening |

Note: The outcomes in this table are illustrative of the expected reactivity for a chiral epoxide of this type.

The diastereoselectivity of these reactions can be influenced by the steric and electronic properties of both the substrate and the incoming nucleophile, as well as by the choice of catalyst and reaction conditions. The cyclopropyl (B3062369) group, in this context, not only imparts specific conformational constraints but can also influence the trajectory of the approaching nucleophile.

Scaffold for Diverse Molecular Architectures and Functionalization

The rigid and three-dimensional nature of the cyclopropyl group makes this compound an excellent scaffold for the development of diverse molecular architectures. nih.gov Once the epoxide ring is opened, the resulting diol or amino alcohol can serve as a handle for further functionalization. The defined spatial relationship between the newly introduced functional groups is dictated by the initial stereochemistry of the epoxide.

This "scaffold-based" approach is particularly powerful in the generation of compound libraries for drug discovery. By systematically varying the nucleophile used in the initial ring-opening and then performing a common set of subsequent reactions, a large number of structurally related but functionally diverse molecules can be synthesized. The cyclopropyl moiety, in this context, can be seen as a non-aromatic, rigid core that allows for the precise positioning of pharmacophoric elements in three-dimensional space. scientificupdate.com

Furthermore, the cyclopropyl group itself can be a site for further chemical modification, although its C-H bonds are generally less reactive than those in more flexible alkyl chains due to their higher s-character. hyphadiscovery.com However, under specific catalytic conditions, functionalization of the cyclopropane (B1198618) ring is achievable, adding another layer of complexity and potential for molecular diversification. researchgate.net

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of strained ring systems like epoxides and cyclopropanes often serves as a fertile ground for the development of new synthetic methods. nih.gov this compound can be a valuable substrate for testing the scope and limitations of novel transition-metal-catalyzed reactions. For example, palladium- or rhodium-catalyzed ring-opening/cross-coupling sequences could potentially lead to the formation of complex products in a single step. acs.orgorganic-chemistry.org

The interplay between the epoxide and the cyclopropyl group can also lead to interesting and potentially novel rearrangement reactions. Acid- or Lewis-acid-catalyzed rearrangements of cyclopropylcarbinyl systems derived from this epoxide could provide access to unique carbocyclic or heterocyclic frameworks. The outcome of such rearrangements is often highly dependent on the stereochemistry of the starting material, making this a rich area for methodological exploration.

Table 2: Potential Methodological Applications

| Reaction Type | Catalyst/Reagent | Potential Outcome | Synthetic Value |

| Reductive Opening | Ti(III) species | Radical-mediated C-C bond formation | Access to complex carbocycles |

| Isomerization | Lewis Acids (e.g., BF₃·OEt₂) | Rearrangement to aldehydes or ketones | Carbonyl compounds with high stereochemical complexity |

| Cycloaddition | Transition Metal Catalysts | Formation of larger rings | Novel heterocyclic scaffolds |

Note: This table presents hypothetical applications based on known reactivity patterns of similar structures.

Bioisosteric Modifications and Design of Analogs for Structure-Activity Relationship Studies

In medicinal chemistry, the cyclopropyl group is often employed as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or even phenyl rings. nih.gov It can impart favorable metabolic stability, improve binding affinity by enforcing a bioactive conformation, and modulate physicochemical properties like lipophilicity and solubility. The reduced susceptibility of cyclopropyl C-H bonds to oxidative metabolism by cytochrome P450 enzymes is a particularly attractive feature. hyphadiscovery.com

This compound serves as an excellent starting point for the synthesis of analogs for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the cyclopropyl ring or altering the nature of the nucleophile used to open the epoxide, chemists can probe the specific interactions between a molecule and its biological target. nih.govresearchgate.net

For example, the replacement of a methyl group with a cyclopropyl group in a biologically active molecule can lead to significant changes in potency and pharmacokinetic properties. researchgate.net The synthesis of a series of analogs derived from this compound would allow for a detailed investigation of the SAR of the cyclopropyl moiety in a specific biological context. This systematic approach is crucial for the optimization of lead compounds in the drug discovery process. drugdesign.org

Future Research Directions for 2 Ethyl 2 2 Methylcyclopropyl Oxirane

Exploration of Novel Catalytic Transformations

The inherent ring strain of both the epoxide and cyclopropane (B1198618) rings in 2-Ethyl-2-(2-methylcyclopropyl)oxirane makes it an ideal candidate for a variety of catalytic transformations. Future research should focus on developing and applying novel catalytic systems to selectively activate and transform this molecule, leading to a diverse array of valuable products.

One promising avenue is the use of transition metal catalysts for reductive ring-opening reactions. While titanocene(III) has been a workhorse in this area, recent studies have demonstrated that zirconocene-based catalysts, enabled by photoredox catalysis, can achieve reverse regioselectivity in the ring-opening of epoxides, affording more substituted alcohols. cell.com Applying such a system to this compound could lead to the selective formation of tertiary alcohols, a valuable class of organic compounds. Furthermore, exploring other transition metals could reveal new selectivities and reaction pathways.